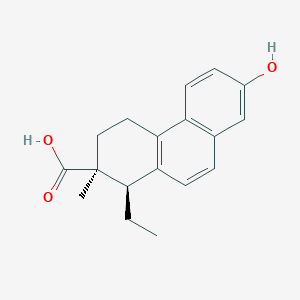

(-)-(Z)-Bisdehydrodoisynolic acid

Description

Structure

3D Structure

Properties

CAS No. |

17659-99-3 |

|---|---|

Molecular Formula |

C18H20O3 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

(1R,2S)-1-ethyl-7-hydroxy-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylic acid |

InChI |

InChI=1S/C18H20O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h4-7,10,16,19H,3,8-9H2,1-2H3,(H,20,21)/t16-,18+/m1/s1 |

InChI Key |

HMYBVYBHZVQZNH-AEFFLSMTSA-N |

Isomeric SMILES |

CC[C@@H]1C2=C(CC[C@]1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O |

Canonical SMILES |

CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization for Research

Stereoselective Synthesis of (-)-(Z)-Bisdehydrodoisynolic Acid and its Enantiomers

The stereochemistry of BDDA is crucial for its biological activity. The synthesis of specific stereoisomers, including the individual enantiomers and the racemic mixture, is fundamental for comprehensive biological assessment.

While the differential biological activities of the individual enantiomers of (Z)-BDDA are a key aspect of its pharmacology, the primary literature available does not detail specific enantioselective total syntheses from achiral precursors. Historically, the compound was first identified as a degradation product of the steroidal estrogen equilenin (B1671562). wikipedia.org Modern research often utilizes the racemic mixture, with subsequent separation of enantiomers being a common strategy to access the optically pure forms for detailed biological evaluation. The development of a direct asymmetric synthesis remains a significant challenge for synthetic organic chemists.

The synthesis of racemic (±)-(Z)-Bisdehydrodoisynolic acid has been a focus since its discovery. Early methods involved the chemical degradation of natural steroids like equilenin or dihydroequilenin through a reaction with potassium hydroxide. wikipedia.org

A more defined and rational total synthesis was developed by Johnson and Graber in 1950. wikipedia.org This approach utilized the Stobbe condensation, a powerful carbon-carbon bond-forming reaction. The key step involved the condensation of 6-methoxy-2-propionylnaphthalene with diethyl succinate (B1194679) to construct the core structure of the molecule. wikipedia.org This foundational work was later refined, with publications noting an "Improvement of the Synthesis of Bisdehydrodoisynolic Acid," indicating ongoing efforts to enhance the efficiency and yield of the racemic mixture for further study. acs.org These racemic preparations are essential for comparative studies, providing a baseline against which the activity of individual enantiomers and various derivatives can be measured.

| Synthetic Method | Key Reagents/Reactions | Product | Reference |

| Degradation | Equilenin, Potassium Hydroxide | (Z)-Bisdehydrodoisynolic Acid | wikipedia.org |

| Total Synthesis | 6-Methoxy-2-propionylnaphthalene, Stobbe Condensation | (±)-(Z)-Bisdehydrodoisynolic Acid | wikipedia.org |

Targeted Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are critical for understanding how the chemical structure of a molecule like BDDA relates to its biological function. A significant "binding-activity paradox" exists for (Z)-BDDA, where its high in vivo potency is not matched by its in vitro affinity for estrogen receptors. nih.gov One hypothesis for this discrepancy is that the carboxylic acid moiety of BDDA may be metabolized in vivo to other functional groups. To investigate this, researchers have synthesized a series of targeted derivatives to probe the effects of modifying the carboxylic acid group. nih.gov

To explore the impact of masking the polar carboxylic acid group, ester derivatives have been synthesized. The methyl ester of (±)-Z-BDDA was prepared to determine if a less polar analogue would exhibit different receptor binding characteristics.

Synthesis of (±)-Z-BDDA Methyl Ester: The synthesis involves the reaction of (±)-Z-BDDA with methyl iodide in the presence of a mild base.

Procedure : (±)-Z-BDDA is dissolved in dry dimethylsulfoxide (DMSO), and sodium bicarbonate (NaHCO₃) is added to the solution. Methyl iodide (CH₃I) is then introduced, and the reaction is stirred at room temperature. The progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. oup.com

SAR studies revealed that the resulting methyl ester had a significantly higher binding affinity for both ERα and ERβ (approximately 14- and 20-fold higher, respectively) compared to the parent carboxylic acid. nih.gov However, this increased affinity did not lead to a corresponding increase in activity in reporter gene expression assays, adding another layer of complexity to the SAR profile. nih.gov

In parallel with esterification, amidation of the carboxylic acid provides another key derivative for SAR studies. The synthesis of the primary amide of (±)-Z-BDDA allows for the evaluation of a functional group that is also less acidic than a carboxylic acid but has different hydrogen bonding capabilities compared to an ester.

The synthesis of these amide derivatives was undertaken as part of a broader study to understand the binding-activity paradox. nih.gov In stark contrast to the ester derivative, the amide of (Z)-BDDA showed an unexpected and significant decrease in relative binding affinity—about four-fold lower than the parent compound for both ERα and ERβ. nih.gov This finding underscores the sensitive nature of the interaction between the ligand and the receptor binding pocket.

Reducing the carboxylic acid to a primary alcohol creates the derivative known as BDD-OH, completely removing the acidic proton and introducing a neutral, polar hydroxyl group. This modification helps to determine the importance of the carboxyl group's electronic and structural features for biological activity.

Synthesis of (±)-BDD-OH: The alcohol derivative is prepared by the direct reduction of the carboxylic acid using a powerful reducing agent.

Procedure : (±)-Z-BDDA is dissolved in dry tetrahydrofuran (B95107) (THF) under an argon atmosphere and cooled to -70 °C. A solution of lithium aluminum hydride (LiAlH₄) in THF is added, and the reaction is allowed to warm to room temperature and stir for 24 hours. The reaction is then carefully quenched with water, acidified, and extracted with ether. The crude product is purified by recrystallization. oup.com

The resulting alcohol derivative, BDD-OH, demonstrated both high receptor binding affinity and increased activity in gene expression assays, suggesting that the alcohol functionality may be a key pharmacophoric feature or that BDD-OH acts as a potent pro-drug. nih.gov

| Derivative | Synthetic Reagent | Effect on ER Binding Affinity (vs. Parent Acid) | Reference |

| Methyl Ester | Methyl Iodide (CH₃I) | ~14-20x Increase | nih.gov |

| Amide | (Not specified) | ~4x Decrease | nih.gov |

| Alcohol (BDD-OH) | Lithium Aluminum Hydride (LiAlH₄) | High Affinity | nih.gov |

Exploration of Other Functional Group Derivatizations

The chemical architecture of this compound offers two primary sites for functional group derivatization: the carboxylic acid at C-2 and the phenolic hydroxyl group at C-7. These modifications can be leveraged to modulate the molecule's physicochemical properties, biological activity, and pharmacokinetic profile.

The carboxylic acid moiety can be transformed into a variety of functional groups. Standard coupling reactions can convert the acid into amides, esters, and thioesters. For instance, reaction with various primary and secondary amines in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can yield a library of amide derivatives. Similarly, esterification can be achieved under Fischer-Speier conditions using an alcohol in the presence of a strong acid catalyst, or through reaction with an alkyl halide in the presence of a base. youtube.comyoutube.com The synthesis of esters can also be achieved via the Baeyer-Villiger oxidation of a corresponding ketone precursor. youtube.com

The phenolic hydroxyl group represents another key site for derivatization. Ether synthesis can be accomplished through the Williamson ether synthesis, where the phenoxide, generated by treating BDDA with a strong base like sodium hydride, is reacted with an alkyl halide. masterorganicchemistry.com This method allows for the introduction of a wide array of alkyl and aryl substituents. Acid-catalyzed dehydration of alcohols can also be employed for the synthesis of symmetrical ethers. masterorganicchemistry.comyoutube.com Furthermore, the hydroxyl group can be acylated to form esters using acid chlorides or anhydrides in the presence of a base.

Novel Synthetic Strategies and Methodological Innovations

The total synthesis of this compound and its analogues presents a significant challenge in organic chemistry, requiring precise control over stereochemistry. While the initial discovery of BDDA was as a degradation product, modern synthetic chemistry offers numerous avenues for its de novo construction and the generation of novel derivatives. nih.gov

One conceptual approach to the stereoselective synthesis of the BDDA core could involve transition metal-catalyzed cross-coupling reactions to construct the substituted phenanthrene (B1679779) skeleton. For instance, a Suzuki or Negishi coupling could be envisioned to form the biaryl bond, followed by annulation reactions to complete the tetracyclic system. The stereocenter at C-1 could potentially be established through asymmetric catalysis, for example, using a chiral ligand in a hydrogenation or a conjugate addition step.

Innovations in C-H activation could also provide a more direct route to functionalized BDDA analogues. By selectively functionalizing the aromatic or aliphatic C-H bonds of a pre-formed BDDA scaffold, a diverse range of derivatives could be accessed without the need for de novo synthesis.

Furthermore, the principles of divergent synthesis could be applied, where a common intermediate is elaborated into a variety of final products. An advanced intermediate containing the core phenanthrene structure could be subjected to a range of functional group transformations and late-stage diversification strategies to rapidly generate a library of BDDA analogues for biological screening.

Molecular and Cellular Mechanisms of Action

Estrogen Receptor (ER) Interactions and Ligand Binding Dynamics

(-)-(Z)-Bisdehydrodoisynolic acid ((-)-Z-BDDA) is a seco-steroid that exhibits potent estrogenic activity in vivo. nih.gov However, its interaction with estrogen receptors (ERs) presents a long-standing paradox: despite its high efficacy in living organisms, it demonstrates surprisingly low binding affinity in direct in vitro assays. nih.govnih.gov This discrepancy has prompted detailed investigations into its binding dynamics with the two primary estrogen receptor subtypes, ERα and ERβ, and the underlying molecular factors that govern its activity.

Studies measuring the direct binding of (-)-Z-BDDA to purified Estrogen Receptor Alpha (ERα) reveal a significantly lower affinity compared to the endogenous estrogen, 17β-estradiol (E2). In competitive binding assays, where compounds compete with radiolabeled E2 for binding to the receptor, the relative binding affinity of (-)-Z-BDDA for ERα was found to be approximately 6% of that of E2. nih.gov A direct binding assay showed an even lower relative affinity, at about 1.7% that of E2. nih.gov In contrast, the (+)-enantiomer, (+)-Z-BDDA, showed negligible affinity, with relative binding values of just 0.08% by competition and 0.3% by direct assay, highlighting the stereospecificity of the interaction. nih.gov

| Compound | Relative Binding Affinity (Competition Assay) | Relative Binding Affinity (Direct Assay) |

|---|---|---|

| (-)-Z-Bisdehydrodoisynolic acid | ~6% | ~1.7% |

| (+)-Z-Bisdehydrodoisynolic acid | ~0.08% | ~0.3% |

| 17β-Estradiol (E2) | 100% | 100% |

The binding profile of (-)-Z-BDDA with Estrogen Receptor Beta (ERβ) is similar to its interaction with ERα. Investigations into its affinity for ERβ were conducted to see if this receptor subtype could explain the compound's high in vivo potency. nih.gov However, the results showed that (-)-Z-BDDA also binds weakly to ERβ. In competitive binding assays, (-)-Z-BDDA exhibited a relative binding affinity of approximately 7% for ERβ compared to E2. nih.gov Direct binding assays confirmed this low affinity, showing a relative value of about 1.5%. nih.gov The (+)-enantiomer displayed even lower affinity for ERβ, at approximately 0.2% that of E2 in both assay types. nih.gov These findings indicate that the binding-activity paradox is not resolved by preferential high-affinity binding to ERβ and is a characteristic of the compound's interaction with both classical estrogen receptors. nih.gov

| Compound | Relative Binding Affinity (Competition Assay) | Relative Binding Affinity (Direct Assay) |

|---|---|---|

| (-)-Z-Bisdehydrodoisynolic acid | ~7% | ~1.5% |

| (+)-Z-Bisdehydrodoisynolic acid | ~0.2% | ~0.2% |

| 17β-Estradiol (E2) | 100% | 100% |

The significant disconnect between the potent in vivo estrogenic effects and the weak in vitro receptor binding of (-)-Z-BDDA has led to several hypotheses aimed at resolving this decades-old paradox. nih.govoup.com Research has focused on the unique chemical features of the molecule and its potential for metabolic alteration in vivo.

A key structural feature that distinguishes Z-BDDA from most potent steroid estrogens is its carboxylic acid group. oup.com This moiety is generally considered unfavorable for high-affinity binding within the largely hydrophobic ligand-binding pockets of estrogen receptors, which are optimized for the nonpolar steroid hormone structure. oup.comnih.gov The ionized nature of a carboxylic acid at physiological pH can hinder its ability to enter and favorably interact with the nonpolar environment of the receptor's binding site. wiley-vch.denih.gov This suggests that the carboxylic acid group itself, particularly in its charged carboxylate form, is a primary reason for the observed low binding affinity in standard in vitro assays. nih.govoup.com The relationship between polarity and binding affinity was further explored by synthesizing ester and amide derivatives. The more nonpolar methyl ester showed a dramatic increase in affinity, while the polar amide derivative had even lower affinity than the parent acid, supporting the idea that the polarity of the carboxylic acid group is detrimental to binding. nih.govoup.com

A compelling explanation for the binding paradox involves the acid-base equilibrium of the carboxylic acid group. nih.govoup.com Researchers have proposed that it is the un-dissociated (protonated) form of Z-BDDA, and not the ionized carboxylate, that is capable of binding to the estrogen receptor with high affinity. nih.gov According to this model, at physiological pH (around 7.4), the compound exists predominantly in its ionized, low-affinity state, which accounts for the poor results in typical binding assays. However, the small fraction of the compound that remains in its undissociated, more lipophilic form can effectively bind to the receptor. Studies conducted at varying pH levels support this hypothesis, showing that as the pH decreases (favoring the undissociated acid), the apparent binding affinity increases. nih.govoup.com This model suggests that the intrinsic affinity of the undissociated acid for the receptor may equal or even surpass that of estradiol (B170435), which would be consistent with its high potency in vivo. nih.gov

An alternative or complementary hypothesis is that (-)-Z-BDDA acts as a prodrug that is converted in vivo into metabolites with much higher affinity for estrogen receptors. oup.com This metabolic activation could explain how a compound with weak intrinsic binding can produce strong systemic effects. nih.gov Research has focused on the modification of the carboxylic acid group into forms that are more favorable for receptor binding. nih.gov

The synthesis and testing of derivatives have provided strong support for this theory. For instance, the methyl ester of (±)-Z-BDDA was found to have a binding affinity for ERα and ERβ that was 14-fold and 20-fold higher, respectively, than the parent compound. nih.govoup.com This brings its affinity much closer to that of estradiol. oup.com Furthermore, the corresponding alcohol derivative, BDD-OH, also demonstrated high affinity and increased activity in gene expression assays. oup.com These findings suggest that metabolic processes such as esterification or reduction of the carboxylic acid in vivo could generate highly potent ligands that are responsible for the observed estrogenic activity. nih.govoup.com

Investigation of the In Vivo Activity Versus In Vitro Binding Paradox

Dissecting Selective Estrogen Receptor Modulator (SERM) Activities

This compound, a non-steroidal estrogenic compound, exhibits hallmark characteristics of a Selective Estrogen Receptor Modulator (SERM), displaying tissue-specific agonist and antagonist effects. nih.govresearchgate.net This selective activity has been a focal point of research, aiming to understand how it can elicit beneficial estrogenic effects in some tissues while avoiding detrimental effects in others.

Characterization of Tissue-Specific Biological Responses

The SERM profile of this compound is most evident in its differential effects on various estrogen-responsive tissues. A key observation is its impact on uterine weight. Unlike the potent estrogen estradiol (E2) and the (+)-enantiomer of Z-bisdehydrodoisynolic acid, which both cause a significant increase in uterine weight, this compound does not induce this uterotrophic effect. nih.gov This demonstrates a clear tissue-selective modulation of estrogenic activity.

Beyond the reproductive tract, this compound has been shown to exert beneficial metabolic effects, which can be both compound- and gender-specific. nih.gov These effects include:

Weight Repression: The compound has been observed to significantly repress body weight. nih.gov

Cholesterol Reduction: It contributes to a reduction in cholesterol levels. nih.gov

Blood Glucose Reduction: A decrease in blood glucose has also been noted. nih.gov

Body Fat Distribution: Positive alterations in the distribution of body fat have been reported. nih.gov

These metabolic benefits, coupled with the lack of uterotrophic activity, underscore the potential of this compound as a SERM with a favorable therapeutic profile for certain endocrine-responsive conditions. nih.gov

Comparative Analysis with Endogenous Estrogens and Other SERMs

A striking feature of Z-bisdehydrodoisynolic acid is the long-standing paradox between its high in vivo potency and its weak in vitro binding affinity for estrogen receptors (ERs). oup.comnih.govnih.gov This is in stark contrast to endogenous estrogens like 17β-estradiol (E2), which exhibit high affinity for ERs. oup.com

The (-)-enantiomer of Z-bisdehydrodoisynolic acid is the more biologically active form. nih.gov In cell culture-based transfectional analysis, this compound acts as an agonist for gene activation with both ERα and ERβ. researchgate.netnih.gov In contrast, the (+)-enantiomer shows little to no activity in these assays. nih.gov

The relative binding affinity (RBA) of this compound for both ERα and ERβ is significantly lower than that of E2. nih.gov However, this apparent low affinity is misleading and is likely a consequence of the compound's unusual carboxylic acid group, a feature not typically found in potent steroid hormones. oup.com

Research suggests that the binding of Z-bisdehydrodoisynolic acid to ERs is pH-dependent. nih.govoup.com The undissociated carboxylic acid form is believed to be the species that binds to the receptor with an affinity that may equal or even exceed that of estradiol, which would be consistent with its high in vivo potency. nih.gov

Furthermore, in vivo metabolism may play a crucial role in the activity of Z-bisdehydrodoisynolic acid. oup.comnih.gov Studies on derivatives where the carboxylic acid group is modified to a methyl ester or an alcohol (BDD-OH) have shown a marked increase in binding affinity for both ERα and ERβ. oup.comoup.com This suggests that metabolic conversion in the body could lead to more active forms of the compound.

Interactive Data Table: Agonist Activity of this compound on Estrogen Receptors

| Compound | Estrogen Receptor | Agonist Activity (EC50) |

| This compound | ERα | ~0.3 nM |

| This compound | ERβ | ~5 nM |

| (+)-(Z)-Bisdehydrodoisynolic acid | ERα | Little to no activity |

| (+)-(Z)-Bisdehydrodoisynolic acid | ERβ | Little to no activity |

EC50 represents the concentration of the compound that produces 50% of the maximal response.

Interactive Data Table: Relative Binding Affinity of Bisdehydrodoisynolic Acid Enantiomers to Estrogen Receptors

| Compound | Estrogen Receptor | Relative Binding Affinity (%) vs. E2 (Competition Assay) | Relative Binding Affinity (%) vs. E2 (Direct Binding Assay) |

| This compound | ERα | ~6% | ~1.7% |

| This compound | ERβ | ~7% | ~1.5% |

| (+)-(Z)-Bisdehydrodoisynolic acid | ERα | ~0.08% | ~0.3% |

| (+)-(Z)-Bisdehydrodoisynolic acid | ERβ | ~0.2% | ~0.2% |

Pharmacological Research and Biological Efficacy in Preclinical Models

Modulation of Metabolic Homeostasis and Energy Expenditure

Studies in rodent models of obesity and metabolic syndrome have demonstrated that Z-BDDA can significantly influence energy balance and metabolic health. nih.govnih.gov The administration of (+)-Z-BDDA has been shown to attenuate weight gain without necessarily altering energy intake, suggesting a direct impact on metabolic processes. nih.govresearchgate.net

Regulation of Basal Metabolism and Resting Energy Expenditure

Basal metabolism, the energy required to maintain the body's fundamental functions at rest, appears to be modulated by (+)-Z-BDDA. wikipedia.orgnasm.org In preclinical studies involving female obese Zucker rats, treatment with (+)-Z-BDDA led to an increase in resting energy expenditure. nih.govnih.gov This effect was evidenced by measurable increases in both heat production and oxygen consumption, key indicators of a higher metabolic rate. nih.gov These findings suggest that the compound enhances the body's baseline calorie-burning capacity. nih.govresearchgate.net

Table 1: Effect of (+)-Z-BDDA on Energy Expenditure in Obese Zucker Rats

| Parameter | Observation | Implication |

| Heat Production | Increased | Higher Resting Energy Expenditure nih.gov |

| Oxygen Consumption | Increased | Enhanced Basal Metabolism nih.gov |

| Respiratory Quotient (RQ) | Markedly Reduced | Shift in substrate utilization towards fat nih.govnih.gov |

Enhancement of Fatty Acid Oxidation

The process of fatty acid oxidation, whereby fats are broken down to produce energy, is significantly enhanced by (+)-Z-BDDA treatment in preclinical models. mdpi.commdpi.com A marked reduction in the respiratory quotient (RQ) was observed in obese rats receiving the compound. nih.gov A lower RQ value indicates a metabolic shift towards utilizing fatty acids as a primary energy source over carbohydrates. nih.gov This is consistent with an induction of mitochondrial fatty acid oxidation and contributes to the compound's ability to reduce total body lipids. nih.govresearchgate.net

Influence on Glucose and Lipid Homeostasis

Table 2: Impact of (+)-Z-BDDA on Metabolic Parameters in Female ZDF Rats

| Metabolic Marker | Effect of (+)-Z-BDDA Treatment | Reference |

| Fasting Plasma Glucose | Lowered | researchgate.net |

| Total Plasma Cholesterol | Lowered | researchgate.net |

| Plasma Triglycerides | Lowered | researchgate.net |

| Total Body Lipids | Decreased | researchgate.net |

Role of Hepatic AMP-Activated Protein Kinase (AMPK) Activation

A key mechanism underlying the metabolic benefits of (+)-Z-BDDA involves the activation of AMP-activated protein kinase (AMPK) in the liver. nih.govnih.gov AMPK acts as a master regulator of cellular energy balance. nih.gov When activated, it switches on catabolic pathways like fatty acid oxidation and switches off anabolic, energy-consuming processes like lipogenesis. nih.gov Research has shown a corresponding induction of hepatic AMPK phosphorylation in rodents treated with (+)-Z-BDDA. nih.govnih.gov This activation of hepatic AMPK is consistent with the observed increase in fatty acid utilization and provides a molecular basis for the compound's effects on improving metabolic homeostasis. nih.govnih.gov

Neurobiological Impact and Neuroprotective Activities

Beyond its metabolic effects, Z-BDDA has been investigated for its neuroprotective potential, particularly in the context of physical trauma to the brain. nih.govnih.gov

Facilitation of Behavioral Recovery Following Traumatic Brain Injury

Research using a fluid percussion injury model in adult male rats has shown that (±)-Z-BDDA can facilitate behavioral recovery following a traumatic brain injury (TBI). nih.gov Animals treated with the compound demonstrated a significant enhancement in the recovery of coordinated limb movement. nih.gov Furthermore, treated rats performed better on a spatial memory task in the Morris water maze, indicating an improvement in learning. nih.gov While vestibulomotor function appeared to improve, the results did not reach statistical significance. nih.gov It is noteworthy that in this study, the observed behavioral recovery was not accompanied by a reduction in cortical lesion size or a decrease in cell death as measured by Fluoro-Jade B staining, suggesting the mechanisms for functional improvement may be distinct from gross neuroanatomical protection. nih.gov

Effects on Coordinated Limb Movement and Motor Function

Investigations into the effects of (±)-(Z)-Bisdehydrodoisynolic acid (Z-BDDA) have demonstrated its potential to enhance motor function recovery following neurological trauma. In a study involving a rat model of moderate fluid percussion brain injury, administration of Z-BDDA led to a significant improvement in coordinated limb movement. nih.gov This was assessed using a locomotor placing task, where treated animals showed enhanced performance over the duration of the study compared to vehicle-treated counterparts. nih.gov

While Z-BDDA showed a clear benefit in coordinated movements, its effect on vestibulomotor function, as measured by beam walk performance, was not statistically significant, although a trend towards improvement was observed. nih.gov

Table 1: Effect of (±)-(Z)-Bisdehydrodoisynolic acid on Motor Function Recovery

| Motor Function Test | Outcome in Z-BDDA Treated Group | Statistical Significance |

| Locomotor Placing | Enhanced recovery of coordinated limb movement | Significant |

| Beam Walk Performance | Apparent improvement in vestibulomotor function | Not Significant (p>0.05) |

Data sourced from a preclinical study on rats with traumatic brain injury. nih.gov

Impact on Spatial Memory and Cognitive Performance

Beyond its effects on motor function, Z-BDDA has also been shown to positively impact cognitive performance, specifically in the domain of spatial memory. In the same preclinical model of traumatic brain injury, rats treated with Z-BDDA exhibited improved learning curves in the Morris water maze task. nih.gov This indicates an enhanced ability for spatial learning and memory consolidation following the injury.

The improvement in the Morris water maze task suggests that Z-BDDA may possess cognitive-enhancing properties, at least in the context of recovery from brain trauma.

Table 2: Cognitive Performance in the Morris Water Maze

| Cognitive Aspect | Performance in Z-BDDA Treated Group |

| Spatial Learning | Improved learning curves across testing days |

| Spatial Memory | Enhanced performance in the memory task |

Based on findings from a preclinical study in a rat model of traumatic brain injury. nih.gov

Elucidation of Underlying Neuroprotective Mechanisms

The precise neuroprotective mechanisms of (-)-(Z)-Bisdehydrodoisynolic acid are not yet fully elucidated. Interestingly, while behavioral recovery in motor and cognitive functions was observed, gross neuroanatomical analysis in the traumatic brain injury model did not reveal evidence of enhanced neuroprotection in terms of reducing cortical lesion size or cell death as measured by Fluoro-Jade B staining. nih.gov This suggests that the beneficial effects of Z-BDDA may not be attributable to a direct preservation of brain tissue from the primary injury.

However, it is known that (±)-Z-Bisdehydrodoisynolic acid is a potent estrogenic compound. nih.gov This has led to the hypothesis that its therapeutic effects may be mediated through its activity as a selective estrogen receptor modulator (SERM). nih.gov Estrogens and other SERMs are known to exert neuroprotective effects through various mechanisms that are not solely dependent on preventing immediate cell death. These mechanisms can include the modulation of inflammatory responses, promotion of neurogenesis, and support of synaptic plasticity. nih.gov

Further research has indicated that Z-BDDA exhibits both estrogenic and antioxidant activities in vitro and in vivo. nih.gov The antioxidant properties could contribute to its neuroprotective profile by mitigating oxidative stress, a key secondary injury mechanism in traumatic brain injury. The estrogenic activity of Z-BDDA has been confirmed in studies showing it can induce proestrus-like luteinizing hormone secretion and lordosis behavior in ovariectomized female rats, with a potency comparable to estradiol (B170435) benzoate. dntb.gov.ua

It has also been noted that while Z-BDDA is highly active in vivo, it demonstrates a paradoxically low binding affinity for estrogen receptors (ERs). nih.govnih.gov One explanation for this is the potential in vivo modification of its carboxylic acid group to an ester or amide, which significantly increases its binding affinity for both ERα and ERβ. nih.gov

Other Investigated Biological Activities (e.g., Anti-Prostate Cancer Activity of Specific Enantiomers)

While the neurological effects of this compound have been a primary focus of research, the broader biological activities of this compound and its derivatives are of scientific interest. Given its nature as an estrogenic seco-steroid, its potential role in hormone-sensitive cancers, such as prostate cancer, warrants consideration.

Estrogenic compounds can have complex and sometimes contradictory roles in cancer. For instance, estrogens are known to be involved in the progression of certain breast cancers. nih.govnih.govmdpi.com The relationship between sex steroids and prostate cancer is also an active area of investigation.

However, a review of the available scientific literature did not yield specific studies investigating the anti-prostate cancer activity of this compound or its individual enantiomers. Research into the anticancer properties of other steroid-like molecules and derivatives is ongoing, but direct evidence for this specific compound is currently lacking. nih.gov

Advanced Analytical and Structural Elucidation Methodologies in Research

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a non-destructive means to probe the molecular structure of a compound. Different regions of the electromagnetic spectrum provide specific information about the atoms, bonds, and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. For (-)-(Z)-Bisdehydrodoisynolic acid, both ¹H and ¹³C NMR are essential for confirming its identity and specific isomeric form.

Research has provided detailed ¹H and ¹³C NMR data for this compound. oup.com The ¹H NMR spectrum reveals distinct signals for each proton in the molecule, with their chemical shifts (δ) indicating the local electronic environment and splitting patterns (coupling constants, J) revealing neighboring protons. Key signals include those for the aromatic protons on the phenanthrene (B1679779) ring system, the ethyl and methyl groups at the stereogenic centers, and the protons of the tetrahydrophenanthrene core. The cis-juxtaposition of the ethyl and carboxyl groups is a key stereochemical feature confirmed by NMR. oup.com

| ¹³C NMR Chemical Shifts (δ) in CDCl₃ | ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃ |

| 180.3 | 7.89 (d, 2H, J = 8.4 Hz) |

| 152.9 | 7.49 (d, 1H, J = 8.1 Hz) |

| 133.7 | 7.15 (m, 3H) |

| 133.6 | 5.46 (br s, 1H) |

| 130.4 | 5.27 (s, 1H) |

| 128.5 | 3.36 (dd, 1H, J = 7.5, 18.3 Hz) |

| 127.5 | 3.06 (m, 1H) |

| 124.9 | 2.75 (m, 1H) |

| 124.0 | 2.37 (m, 1H) |

| 117.3 | 1.98 (m, 1H) |

| 110.3 | 1.75 (m, 1H) |

| 49.7 | 1.36 (m, 1H) |

| 45.0 | 1.17 (s, 3H) |

| 28.3 | 0.93 (t, 3H, J = 7.5 Hz) |

| 24.8 | |

| 23.1 | |

| 22.6 | |

| 13.2 | |

| Data sourced from Adler et al., 2006. oup.com |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, which for this compound is C₁₈H₂₀O₃.

Electron ionization mass spectrometry (EI-MS) also causes the molecular ion to fragment in predictable ways, providing a "fingerprint" that aids in structural elucidation. While a specific published spectrum for this compound is not detailed, the fragmentation pattern can be predicted based on its functional groups. chemguide.co.ukmiamioh.edu The molecular ion (M⁺•) peak would be expected at an m/z corresponding to its molecular weight (284.3 g/mol ).

Key fragmentation pathways for carboxylic acids and cyclic structures would include:

Loss of a hydroxyl radical (-•OH): Leading to a fragment at M-17.

Loss of a carboxyl group (-•COOH): Resulting in a fragment at M-45.

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group or the aromatic ring. For instance, loss of the ethyl group (•C₂H₅) would produce a significant peak at M-29. chemguide.co.uk

McLafferty Rearrangement: While less common for cyclic systems, it can occur in molecules with sufficiently long side chains.

Cleavage of the alicyclic ring: Resulting in a complex pattern of smaller fragments.

| Fragment | Description | Predicted m/z |

| [C₁₈H₂₀O₃]⁺• | Molecular Ion (M⁺•) | 284 |

| [C₁₈H₁₉O₂]⁺ | Loss of hydroxyl radical (M-17) | 267 |

| [C₁₇H₁₉O]⁺ | Loss of carboxyl group (M-45) | 239 |

| [C₁₆H₁₅O₃]⁺ | Loss of ethyl radical (M-29) | 255 |

| Predicted fragmentation based on general principles of mass spectrometry. chemguide.co.ukmiamioh.edulibretexts.org |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. An FTIR spectrum of this compound would confirm the presence of its key functional groups.

The spectrum would be characterized by several distinct absorption bands:

A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is typically broadened due to hydrogen bonding.

A sharp or broad band around 3600-3200 cm⁻¹ corresponding to the O-H stretch of the phenolic group.

A strong, sharp absorption band around 1700 cm⁻¹ due to the C=O (carbonyl) stretching of the carboxylic acid.

Multiple sharp bands in the 1600-1450 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic phenanthrene ring.

Absorptions in the 3000-2850 cm⁻¹ range due to C-H stretching of the aliphatic (sp³ hybridized) carbons in the ethyl group and the saturated ring.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 (very broad) |

| Phenolic O-H | Stretch | 3600 - 3200 |

| Carboxylic Acid C=O | Stretch | ~1700 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Expected ranges based on standard FTIR correlation tables. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The extended π-system of the phenanthrene ring in this compound acts as a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λmax). The phenanthrene chromophore generally exhibits multiple bands corresponding to π→π* transitions. For substituted phenanthrenes, these absorptions are typically found in the range of 250-350 nm. The exact position and intensity of these peaks are sensitive to the substitution pattern on the aromatic ring, such as the presence of the hydroxyl group. Analysis of the UV-Vis spectrum is a valuable method for confirming the presence of the aromatic core of the molecule.

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| Substituted Phenanthrene | π → π* | 250 - 350 |

| Expected range based on the analysis of similar aromatic systems. nist.gov |

Chromatographic Methods for Isolation, Purification, and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating a target compound from a reaction mixture, purifying it to a high degree, and assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile chromatographic technique used for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for the analysis of non-volatile compounds like this compound.

For analytical purposes, a reversed-phase HPLC method would be employed to assess the purity of a sample. This typically involves a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) and a polar mobile phase. A gradient elution, starting with a high proportion of water (often containing a small amount of an acid like formic acid to ensure the carboxylic acid is protonated) and gradually increasing the proportion of an organic solvent like acetonitrile, would effectively separate this compound from more polar or less polar impurities. protocols.ionih.gov The retention time of the compound under specific conditions is a characteristic property, and the peak area is proportional to its concentration. This method is crucial for determining the purity of a synthesized batch and for separating it from its (E)-isomer or other related substances. mdpi.com

Preparative HPLC uses the same principles but with larger columns and higher flow rates to isolate and purify larger quantities of the compound for further research.

| Parameter | Typical Condition for Analytical HPLC |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Detector (monitoring at a λmax, e.g., ~280 nm) |

| Typical conditions based on the analysis of similar acidic, aromatic compounds. protocols.ionih.gov |

Application of Other Chromatographic Techniques

In the study of this compound and its derivatives, chromatographic techniques are indispensable for the purification and analysis of these synthetic compounds. Methodologies such as column chromatography and thin-layer chromatography (TLC) are standard procedures in organic synthesis to isolate desired products from reaction mixtures. nih.govmdpi.com

Column chromatography, which utilizes a solid stationary phase (commonly silica gel) packed into a column and a liquid mobile phase, is employed to separate compounds based on their differential adsorption to the stationary phase. nih.gov This technique is crucial after the synthesis of Z-BDDA derivatives, such as its methyl ester or amide, to ensure high purity before subsequent biological evaluation. nih.gov

Analytical thin-layer chromatography is a rapid and effective method used to monitor the progress of chemical reactions and to determine the purity of the fractions obtained from column chromatography. nih.gov It operates on the same principle of differential partitioning between a stationary phase coated on a plate and a mobile solvent phase. While specific chromatographic parameters for Z-BDDA are not extensively detailed in the literature, the application of these foundational techniques is an implicit and critical step in the synthesis and evaluation of its analogues. mdpi.comnih.gov

In Vitro Binding Assay Methodologies for Receptor Interaction Studies

To investigate the paradoxical relationship between the high in vivo potency of Z-BDDA and its low in vitro receptor binding affinity, various assay methodologies are employed. These studies are essential for quantifying the direct interaction between the compound and its target receptors, primarily the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

Fluorescence Polarization-Based Competitive Binding Inhibition Assays

Fluorescence polarization (FP) is a powerful, non-destructive technique used to measure molecular interactions in real-time. nih.gov The principle of an FP-based competitive binding assay involves a fluorescently labeled ligand (a "tracer") that binds to its target receptor. When excited with plane-polarized light, this large, slow-tumbling receptor-tracer complex emits highly polarized light. nih.gov

In a competitive assay format, an unlabeled inhibitor, such as Z-BDDA or its derivatives, is introduced. The inhibitor competes with the fluorescent tracer for the same binding site on the receptor. As the inhibitor displaces the tracer, the small, rapidly tumbling unbound tracer emits depolarized light. The decrease in fluorescence polarization is directly proportional to the amount of tracer displaced and is used to determine the binding affinity of the inhibitor, often expressed as an IC50 value (the concentration of inhibitor required to displace 50% of the tracer). researchgate.net This method allows for the robust screening and characterization of compounds that interact with specific receptors. nih.gov

Table 1: Illustrative Data from a Fluorescence Polarization Competitive Binding Assay

This table demonstrates the principle of how data from an FP assay is interpreted. As the concentration of the unlabeled competitor compound increases, it displaces the fluorescent ligand, causing a measurable decrease in fluorescence polarization (mP).

| Competitor Compound Concentration (nM) | Fluorescence Polarization (mP) | % Inhibition |

| 0.1 | 298 | 2% |

| 1 | 285 | 7% |

| 10 | 220 | 35% |

| 100 | 150 | 62% |

| 1000 | 80 | 87% |

| 10000 | 55 | 95% |

Reporter Gene Expression Assays for Estrogenic Potency Evaluation

Reporter gene assays are a cornerstone for evaluating the functional consequences of a compound binding to a nuclear receptor. thieme-connect.de These assays are conducted in cultured cells that have been genetically engineered to contain a reporter gene, such as luciferase, under the control of an estrogen-responsive element (ERE). nih.gov

To characterize the estrogenic activity of a compound, cell lines that express estrogen receptors, like MCF-7 cells (which have endogenous ERα), are stably transfected with an ERE-luciferase reporter construct. nih.gov When an estrogenic compound like Z-BDDA is introduced, it binds to and activates the estrogen receptor. The activated receptor then binds to the ERE, initiating the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is then measured and serves as a direct indicator of the compound's estrogenic potency. nih.gov

Research on Z-BDDA derivatives has utilized reporter gene assays to dissect their activity. Studies revealed that while the methyl ester of Z-BDDA exhibited a significantly increased binding affinity for both ERα and ERβ compared to the parent acid, this did not translate to increased reporter gene expression. nih.gov In contrast, the alcohol derivative, BDD-OH, demonstrated both high affinity and increased activity in gene expression assays, helping to elucidate the complex structure-activity relationships of this class of compounds. nih.gov

Structure Activity Relationships and Rational Design of Analogs

Correlating Specific Structural Motifs with Estrogen Receptor Binding Affinities

The high affinity of (-)-(Z)-BDDA for estrogen receptors is a result of specific structural features that facilitate a precise fit within the receptor's ligand-binding pocket. The phenolic hydroxyl group at one end of the molecule and the carboxylic acid group at the other are crucial for this interaction. These polar groups are believed to mimic the hydroxyl groups of estradiol (B170435), the natural ligand for ERs, enabling strong hydrogen bonding with key amino acid residues in the receptor.

The spatial arrangement of these functional groups, dictated by the rigid carbocyclic core of the molecule, is also critical. The specific stereochemistry of (-)-(Z)-BDDA ensures an optimal distance and orientation of the hydroxyl and carboxyl groups for high-affinity binding. Modifications to these key motifs generally lead to a decrease in binding affinity, underscoring their importance in the molecule's estrogenic activity. For instance, the replacement of the carboxylic acid group with a less acidic functional group has been shown to reduce ER binding affinity.

Table 1: Impact of Structural Modifications on Estrogen Receptor Binding Affinity

| Compound/Analog | Modification | Relative Binding Affinity (RBA) for ERα |

| (-)-(Z)-Bisdehydrodoisynolic acid | - | High |

| Analog with esterified carboxylic acid | Carboxylic acid converted to an ester | Reduced |

| Analog with modified phenolic hydroxyl | Phenolic hydroxyl group removed or altered | Significantly Reduced |

Enantiomeric Specificity in Mediating Distinct Biological Outcomes

The biological activity of bisdehydrodoisynolic acid is highly dependent on its stereochemistry. The naturally occurring (-)-(Z)-enantiomer exhibits significantly higher affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) compared to its synthetic (+)-(Z)-enantiomer. This enantiomeric specificity is a hallmark of the interactions between chiral ligands and their protein targets.

The differential binding affinities of the enantiomers translate into distinct biological outcomes. The (-)-(Z)-isomer is a potent estrogen agonist, effectively eliciting estrogenic responses in various tissues. In contrast, the (+)-(Z)-isomer displays substantially weaker estrogenic activity, if any. This disparity arises from the precise three-dimensional fit of the (-)-enantiomer within the ligand-binding domain of the estrogen receptors, which allows for the conformational changes required for receptor activation. The (+)-enantiomer, due to its different spatial arrangement, is unable to induce this optimal receptor conformation.

Table 2: Enantiomeric Specificity and Estrogen Receptor Binding

| Enantiomer | Estrogen Receptor Alpha (ERα) Binding Affinity | Estrogen Receptor Beta (ERβ) Binding Affinity | Biological Outcome |

| This compound | High | High | Potent Estrogen Agonist |

| (+)-(Z)-Bisdehydrodoisynolic acid | Low | Low | Weak to Inactive |

Principles Guiding the Design of Novel Selective Estrogen Receptor Modulators (SERMs)

The unique structural framework of this compound makes it an attractive template for the design of novel selective estrogen receptor modulators (SERMs). SERMs are compounds that exhibit tissue-selective estrogenic or antiestrogenic effects. The guiding principle behind designing SERMs based on the BDDA scaffold is to introduce modifications that modulate the conformation of the estrogen receptor upon ligand binding.

The goal is to create analogs that, when bound to the ER, induce a receptor conformation that is distinct from that induced by either estradiol or (-)-(Z)-BDDA. This altered conformation can then lead to differential recruitment of co-regulatory proteins (coactivators or corepressors) in a tissue-specific manner, resulting in the desired SERM profile. Key strategies include the introduction of bulky side chains or the modification of the carboxylic acid group to influence the positioning of helix 12, a critical structural element in the ligand-binding domain of the ER that governs its transcriptional activity.

Development of Bisdehydrodoisynolic Acid Analogs and Derivatives with Enhanced Specificity and Efficacy

Building upon the principles of SERM design, researchers have developed a number of analogs and derivatives of this compound with the aim of achieving enhanced specificity and efficacy. These efforts have focused on modifying the core structure to fine-tune the interaction with the estrogen receptors and to impart tissue-selective pharmacology.

One approach has been the synthesis of analogs where the carboxylic acid moiety is replaced with other functional groups to modulate the interaction with the ER and potentially introduce antagonistic properties in certain tissues. Another strategy involves the introduction of substituents on the aromatic ring to explore additional binding interactions within the ligand-binding pocket. These modifications have led to the identification of compounds with mixed agonist/antagonist profiles, a characteristic feature of SERMs. The development of these analogs has not only provided valuable tools for probing the structure and function of the estrogen receptor but also holds promise for the discovery of new therapeutic agents with improved safety and efficacy profiles.

Future Directions and Emerging Research Avenues

Identification of Unidentified Molecular Targets and Signaling Pathways

A significant enigma surrounding (-)-(Z)-BDDA is its high in vivo potency despite a relatively low binding affinity for known estrogen receptors (ERs), a phenomenon termed the "binding-activity paradox". oup.comnih.gov This discrepancy strongly suggests the existence of alternative molecular targets or signaling pathways through which (-)-(Z)-BDDA and its derivatives exert their biological effects.

Future research should prioritize the identification of these currently unknown high-affinity interaction partners. oup.com This could involve a range of advanced molecular biology and proteomic techniques to uncover novel receptors or cellular proteins that bind to (-)-(Z)-BDDA. It is plausible that this compound interacts with alternative estrogen receptors or even entirely distinct receptor systems and pathways, leading to its unique physiological actions. oup.com Elucidating these novel mechanisms is paramount to fully comprehending its tissue-selective activities.

Comprehensive Investigation of In Vivo Metabolic Fate and Pharmacokinetic Properties

A critical gap in the current understanding of (-)-(Z)-BDDA lies in its metabolic fate and pharmacokinetic profile in vivo. The hypothesis that the carboxylic acid group of (-)-(Z)-BDDA may be modified in vivo to an ester or an amide has gained traction as a potential explanation for its high potency. nih.gov Studies have shown that simple derivatives, such as the methyl ester, exhibit significantly increased binding affinity for both ERα and ERβ. oup.comnih.gov

Therefore, comprehensive pharmacokinetic studies are essential to determine how (-)-(Z)-BDDA is absorbed, distributed, metabolized, and excreted in living organisms. These investigations should aim to identify the specific metabolites formed and their respective biological activities. Understanding the metabolic transformations of (-)-(Z)-BDDA is crucial for explaining its potent in vivo effects and will provide invaluable insights for designing future analogs with improved therapeutic profiles. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Preclinical Scope

The current preclinical research on (+)-(Z)-BDDA, an enantiomer of (-)-(Z)-BDDA, has demonstrated its potential in mitigating obesity and its associated pathologies by enhancing resting energy expenditure and fatty acid utilization. nih.govresearchgate.net This opens up avenues for exploring the therapeutic utility of (-)-(Z)-BDDA and related compounds in a broader range of metabolic disorders.

Future studies should investigate the direct impact of (-)-(Z)-BDDA on comorbidities associated with obesity, such as inflammation. nih.gov Given that estrogenic compounds can reduce inflammation, exploring this aspect of (-)-(Z)-BDDA's activity is a logical next step. nih.gov Furthermore, a systematic exploration of its efficacy in other therapeutic areas where SERMs have shown promise, such as neurodegenerative diseases, cardiovascular conditions, and certain types of cancer, is warranted. bcg.com Comparing its efficacy to that of natural estrogens and other established SERMs will be crucial in defining its unique therapeutic niche. nih.gov

Integration of Advanced Computational Modeling and In Silico Approaches for Predictive Research

The integration of advanced computational modeling and in silico approaches offers a powerful strategy to accelerate research and development of (-)-(Z)-BDDA and its derivatives. nih.govmdpi.com These methods can be employed to predict the biological activities of novel analogs, identify potential molecular targets, and elucidate structure-activity relationships. researchgate.net

In silico techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to screen virtual libraries of (-)-(Z)-BDDA derivatives for their potential binding affinity to various receptors and their predicted biological effects. nih.govresearchgate.net This predictive capability can help prioritize the synthesis of the most promising compounds for further experimental evaluation, thereby streamlining the drug discovery process. mdpi.com Furthermore, physiologically based pharmacokinetic (PBPK) modeling can be utilized to simulate the in vivo behavior of these compounds, aiding in the design of more effective preclinical and clinical studies. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols and analytical characterization methods for BDDA and its derivatives?

- Methodological Answer : BDDA and its derivatives (e.g., esters, amides) require precise stereochemical control during synthesis. Key steps include acid-catalyzed cyclization and chiral resolution to isolate the (Z)-isomer. Characterization should combine nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. For derivatives like methyl esters, esterification under anhydrous conditions is critical to avoid hydrolysis. Reference synthetic protocols from Adler et al. (2006) provide detailed reaction conditions and yields .

Q. How are estrogen receptor (ER) binding affinities typically measured for BDDA, and what controls are necessary?

- Methodological Answer : Competitive binding assays using recombinant ERα/ERβ are standard. Protocols involve incubating radiolabeled estradiol (e.g., ³H-estradiol) with BDDA and ER proteins, followed by separation via charcoal-dextran adsorption. Controls must include estradiol (positive control for 100% displacement) and a vehicle (negative control). Relative binding affinity (RBA) is calculated as (IC₅₀ of estradiol / IC₅₀ of BDDA) × 100. Note that BDDA’s RBA is pH-dependent, requiring buffered conditions (pH 6.5–8.0) to account for protonation states .

Q. What experimental designs are used to assess BDDA’s in vivo estrogenic potency?

- Methodological Answer : Uterotrophic assays in ovariectomized rodents are the gold standard. BDDA is administered subcutaneously or orally, with uterine weight and epithelial cell proliferation as endpoints. Dose-response curves should compare BDDA to estradiol valerate. Include sham-operated controls and account for metabolic differences by analyzing serum levels of BDDA and potential metabolites (e.g., using LC-MS). Adler et al. (2006) demonstrated BDDA’s high in vivo potency despite low ER binding, suggesting metabolite activity contributes to effects .

Advanced Research Questions

Q. How can the binding-activity paradox of BDDA (high in vivo potency vs. low ER affinity) be resolved experimentally?

- Methodological Answer : Investigate BDDA’s metabolic conversion using in vitro hepatic microsome assays and in vivo pharmacokinetic studies. Synthesize derivatives (e.g., methyl ester, amide) to test if increased lipophilicity enhances ER binding. Adler et al. (2006) found the methyl ester derivative’s RBA increased 14–20-fold, yet transcriptional activity remained unchanged, implicating non-canonical ER activation pathways. Pair these findings with molecular dynamics simulations to model BDDA-ER interactions at different protonation states .

Q. What methodologies elucidate the pH-dependent ER binding mechanism of BDDA?

- Methodological Answer : Conduct binding assays across a pH gradient (6.5–8.0) to correlate protonation of BDDA’s carboxylic acid group with ER affinity. Use fluorescence polarization or surface plasmon resonance (SPR) for real-time binding kinetics. Adler et al. (2006) proposed that the undissociated acid form binds ERs with affinity comparable to estradiol at pH 6.5, aligning with physiological conditions in certain tissues. Validate this via X-ray crystallography of ER-ligand complexes .

Q. How do BDDA metabolites contribute to its tissue-selective SERM activity?

- Methodological Answer : Apply untargeted lipidomics (LC-MS/MS) to identify metabolites in target tissues (e.g., uterus, bone) versus non-target tissues. Compare metabolite profiles with ERβ/ERα activation using reporter gene assays (e.g., luciferase in MCF-7 cells). Evidence suggests BDDA’s alcohol derivative (BDD-OH) has higher transcriptional activity, potentially explaining tissue selectivity. Use CRISPR-edited ER isoforms to isolate metabolite effects on coactivator recruitment .

Q. What statistical approaches are recommended for reconciling contradictory data between in vitro binding and in vivo efficacy studies?

- Methodological Answer : Employ multivariate analysis to integrate variables such as metabolic stability, tissue distribution, and ER isoform expression. Meta-analyses of historical data (e.g., using PRISMA guidelines) can identify confounding factors. For example, Adler et al. (2006) resolved contradictions by demonstrating BDDA’s pH-sensitive binding and metabolite-driven activity, requiring nonlinear regression models to link in vitro and in vivo datasets .

Data Presentation and Reproducibility

Q. How should researchers report BDDA’s experimental data to ensure reproducibility?

- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:

- Primary data : Include NMR spectra (δ values, coupling constants), HPLC retention times, and MS spectra in supplementary materials.

- In vivo studies : Detail animal models, dosing regimens, and ethical approvals. Raw uterine weight data should be tabulated with mean ± SEM.

- Binding assays : Specify buffer pH, ER isoform source, and radioligand batch numbers. Reproducibility requires explicit documentation of protonation states and solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.